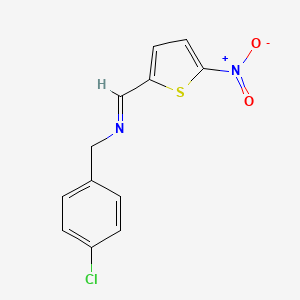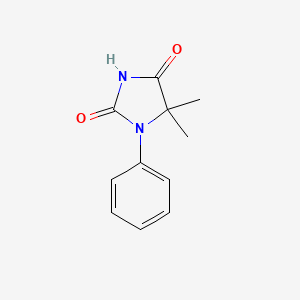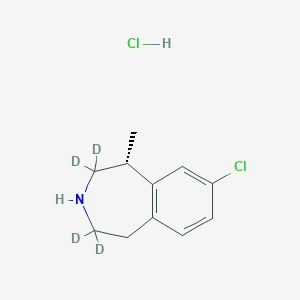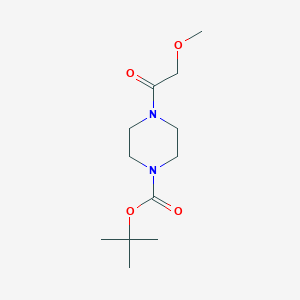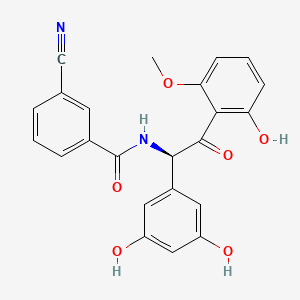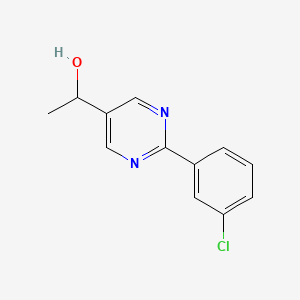
1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, with an ethanol moiety at the 5-position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
The synthesis of 1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 3-chlorophenylpyrimidine. This intermediate is then subjected to reduction using sodium borohydride to yield this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex pyrimidine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: It has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: The compound is being explored for its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
作用機序
The mechanism of action of 1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by binding to enzymes or receptors involved in critical cellular processes. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells .
類似化合物との比較
1-(2-(3-Chlorophenyl)pyrimidin-5-yl)ethanol can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)pyrimidine: Lacks the ethanol moiety, which may result in different biological activities and chemical reactivity.
1-(2-(4-Chlorophenyl)pyrimidin-5-yl)ethanol: Similar structure but with a different position of the chlorine atom, which can influence its interaction with molecular targets.
1-(2-(3-Fluorophenyl)pyrimidin-5-yl)ethanol: Substitution of chlorine with fluorine can lead to changes in the compound’s physicochemical properties and biological activities.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
1-[2-(3-chlorophenyl)pyrimidin-5-yl]ethanol |
InChI |
InChI=1S/C12H11ClN2O/c1-8(16)10-6-14-12(15-7-10)9-3-2-4-11(13)5-9/h2-8,16H,1H3 |
InChIキー |
AFVUPBGTOMJAFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(N=C1)C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
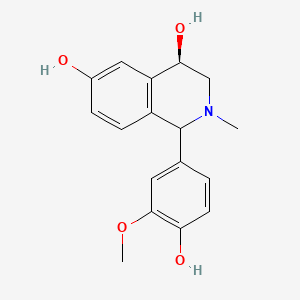
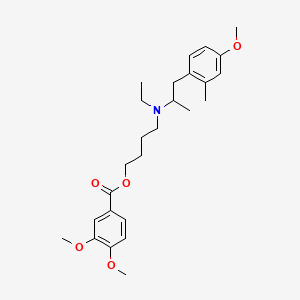
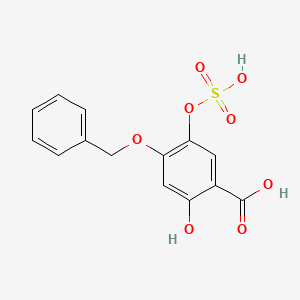
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)

![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
